molecular formula C11H5O5D9 B602589 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester CAS No. 1182838-07-8

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester

Cat. No. B602589
M. Wt: 235.28
InChI Key:
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Description

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (3,4,5-TriMBA) is a novel organic compound with a variety of possible applications. It is a derivative of benzoic acid, an aromatic carboxylic acid commonly found in nature, which has been modified with three methoxy-d3 groups. The purpose of these modifications is to increase the compound’s stability and solubility, making it more suitable for use in scientific experiments. 3,4,5-TriMBA is being used in a variety of applications, including as a ligand in organic chemistry, as a drug in pharmacological research, and as a tool in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound can be synthesized from vanillin through a process involving bromation, oxidation, and esterification. This synthesis method was detailed in the study of the synthesis of a closely related compound, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester (Zha Hui-fang, 2011).

  • Molecular Structures and Stability : The compound exhibits interesting molecular structures and stability characteristics. A study on hierarchical control of internal superstructure, diameter, and stability of supramolecular and macromolecular columns generated from tapered monodendritic building blocks provides insights into the molecular structures of similar compounds (Percec et al., 1998).

  • Self-Assembled Structures : The compound's ability to form self-assembled structures on substrates like HOPG (Highly Oriented Pyrolytic Graphite) has been studied. For instance, research on the self-assembled structure of alkyloxy substituted benzoic acid methyl ester on HOPG provides valuable information on the structural properties (Yuan et al., 2004).

  • Chemical Transformations : Investigations into the oxidative debenzylation of similar compounds, like 4-methoxy-α-methylbenzyl esters, give insights into the chemical transformations that the compound can undergo (Yoo et al., 1990).

Biological and Environmental Applications

  • Biotransformation in Microorganisms : Research on the production of methanol from aromatic acids by Pseudomonas putida indicates the biotransformation potential of similar compounds (Donnelly & Dagley, 1980).

  • Plant Metabolism : Studies on the O-demethylation of benzoic acids in wheat seedlings offer insights into the metabolism of similar compounds in plants (Harms & Prieß, 1973).

properties

CAS RN

1182838-07-8

Product Name

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester

Molecular Formula

C11H5O5D9

Molecular Weight

235.28

boiling_point

274.5±0.0 °C at 760 mmHg

density

1.1±0.1 g/cm3

Purity

95% by HPLC; 98% atom D

Related CAS

34140-59-5 (unlabelled)

synonyms

METHYL 3,4,5-TRIMETHOXY-D9-BENZOATE

tag

Benzoic Acid Impurities

Origin of Product

United States

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